molecular formula C15H11FN2O2 B2733188 2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione CAS No. 324067-74-5

2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione

Cat. No. B2733188
CAS RN: 324067-74-5
M. Wt: 270.263
InChI Key: NLUIAIQQZXQIRE-UHFFFAOYSA-N
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Description

“2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C15H11FN2O2 and a molecular weight of 270.263. It is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These derivatives represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For instance, a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic

Scientific Research Applications

Synthesis and Structural Analysis

Conventional and Microwave-Assisted Synthesis

A study by Sena et al. (2007) describes the efficient synthesis of compounds including 2-[(2-Fluorophenylamino)methyl]-isoindole-1,3-dione through both conventional and microwave-assisted methods. The reaction involved N-hydroxymethylphthalimide and aryl- and [1,2,4-triazol-3- and 4-yl]-amines, highlighting a versatile approach to creating N-(arylaminomethyl)-phthalimides with potential for diverse applications (Sena et al., 2007).

Crystal Structure and Conformation

Franklin et al. (2011) conducted a study on the crystal structure and conformation of 2-[(phenylamino) methyl]-isoindole-1,3-dione, revealing significant insights into the hydrogen bonding interactions that play a crucial role in its biological functions. The structural analysis provided a V-shaped conformation, which could be integral to understanding the compound's interaction with biological targets (Franklin et al., 2011).

Photophysical and Biological Properties

Photophysical Properties

Research on the photophysical properties of isoindole-1,3-dione derivatives has shown that these compounds exhibit significant solvatochromic behavior and dipole moments, which can be crucial for designing fluorescent probes and materials for optical applications. A study by Akshaya et al. (2016) synthesized a novel phthalimide derivative and investigated its solvatochromic shift, providing insights into its excited and ground state dipole moments (Akshaya et al., 2016).

Anticancer Activity

A significant study by Tan et al. (2020) on isoindole-1,3(2H)-dione compounds revealed their anticancer activities against various cancer cell lines. The research highlighted the importance of substituents in determining the cytotoxic effects of these compounds, suggesting potential applications in cancer therapy (Tan et al., 2020).

properties

IUPAC Name

2-[(2-fluoroanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-12-7-3-4-8-13(12)17-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUIAIQQZXQIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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